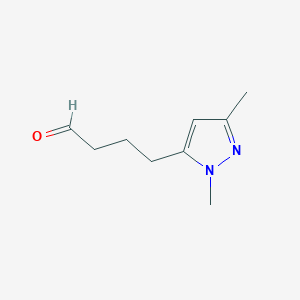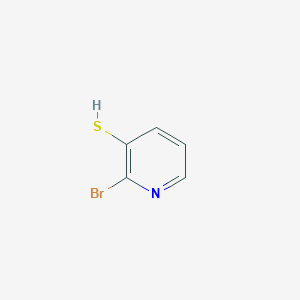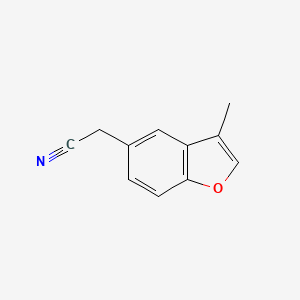
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is further substituted with a methyl group at the 3-position of the benzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with acetonitrile derivatives. For instance, the reaction of 3-methyl-2-hydroxybenzaldehyde with acetonitrile in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yields and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the synthesis of benzofuran derivatives . Additionally, microwave-assisted synthesis has been explored for the efficient production of benzofuran compounds .
化学反応の分析
Types of Reactions
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Benzofuran carboxylic acids.
Reduction: Benzofuran amines.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
科学的研究の応用
作用機序
The biological activity of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is attributed to its ability to interact with various molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes involved in cancer cell proliferation or bacterial growth . The compound’s mechanism of action often involves binding to specific proteins or enzymes, thereby disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-(3-Methyl-2-benzofuran-1-yl)acetonitrile
- 2-(3-Methyl-1-benzofuran-4-yl)acetonitrile
- 2-(3-Methyl-1-benzofuran-6-yl)acetonitrile
Uniqueness
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzofuran derivatives . The presence of the nitrile group also provides additional functionalization opportunities, making it a versatile compound for various applications.
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
2-(3-methyl-1-benzofuran-5-yl)acetonitrile |
InChI |
InChI=1S/C11H9NO/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3 |
InChIキー |
OGQPRFDMBZYPIR-UHFFFAOYSA-N |
正規SMILES |
CC1=COC2=C1C=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



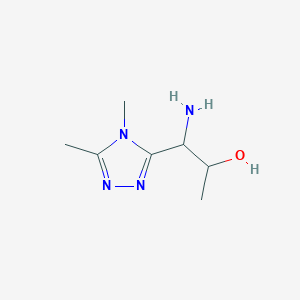

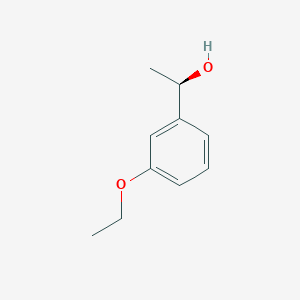
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
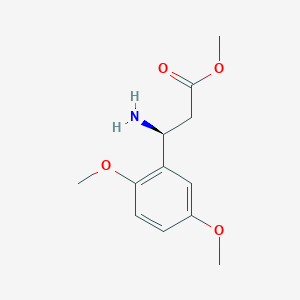
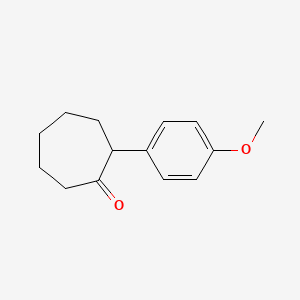

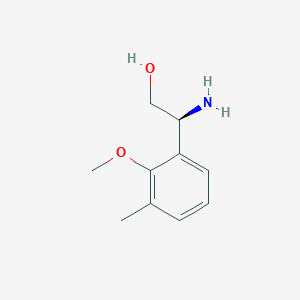
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
